Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane
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Overview
Description
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and a [(cyclopent-2-en-1-yl)acetyl]oxy group Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane typically involves the reaction of tributyltin hydride with [(cyclopent-2-en-1-yl)acetyl] chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+[(cyclopent-2-en-1-yl)acetyl]Cl→Bu3SnOCOCH2C5H7
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups or the [(cyclopent-2-en-1-yl)acetyl]oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is used as a reagent in organic synthesis. It can participate in Stille coupling reactions, which are valuable for forming carbon-carbon bonds.
Biology
In biological research, organotin compounds have been studied for their potential as antifouling agents and biocides. The unique structure of this compound may offer specific interactions with biological molecules.
Medicine
Industry
In industry, this compound can be used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in material science and manufacturing.
Mechanism of Action
The mechanism by which Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane exerts its effects involves the interaction of the tin center with various molecular targets. The [(cyclopent-2-en-1-yl)acetyl]oxy group can participate in coordination with other molecules, influencing the reactivity and stability of the compound. The pathways involved may include electron transfer, coordination chemistry, and covalent bonding with substrates.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(1-cyclopenten-1-yl)stannane
- Tributyl(1-ethoxyvinyl)stannane
Uniqueness
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is unique due to the presence of the [(cyclopent-2-en-1-yl)acetyl]oxy group, which imparts specific reactivity and potential applications that are distinct from other organotin compounds. This structural feature allows for unique interactions and reactions that are not observed with simpler organotin compounds.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent and catalyst in various scientific and industrial processes
Properties
CAS No. |
922174-73-0 |
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Molecular Formula |
C19H36O2Sn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
tributylstannyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C7H10O2.3C4H9.Sn/c8-7(9)5-6-3-1-2-4-6;3*1-3-4-2;/h1,3,6H,2,4-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WQKUFBRVQIGDRM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC1CCC=C1 |
Origin of Product |
United States |
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